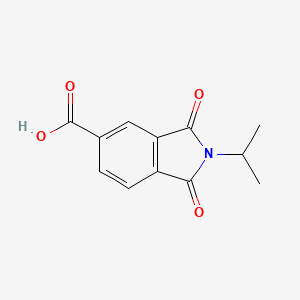

4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonyl and thiazolyl compounds involves multiple steps, including acylation, catalytic hydrogenation, and cyclocondensation reactions. For example, the synthesis of related compounds has been achieved through reactions involving sulfonyl chloride with ethyl isonipecotate followed by alkaline hydrolysis or cyclocondensation of dithiocarbamate with bromo-phenylsulfonylethanone, followed by dehydration (Khalid et al., 2016). These methodologies could potentially be adapted for the synthesis of 4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide.

Molecular Structure Analysis

The molecular structure of sulfonyl and thiazolyl derivatives has been extensively studied using techniques such as X-ray crystallography. These studies reveal intricate details about the geometry around the sulfonyl and thiazole groups, showing nearly trigonal-planar geometry around sulfonamide nitrogen atoms and interactions between aromatic rings and the thiazole groups (Carballo et al., 2013). Understanding these structural nuances is crucial for comprehending the reactivity and properties of 4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide.

Chemical Reactions and Properties

Sulfonyl and thiazolyl compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the formation of dihydropyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone showcases the reactivity of sulfonyl compounds in tandem reactions (Zhu et al., 2011). These reactions are indicative of the potential chemical behavior of 4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide in various synthetic contexts.

Physical Properties Analysis

The physical properties of compounds like 4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, including solubility, melting point, and crystal structure, are essential for understanding their application potential. Studies on related compounds have shown that these can crystallize in different space groups and exhibit specific intermolecular interactions, which are crucial for the compound's stability and reactivity (Crozet et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity towards various functional groups and conditions, are pivotal for the utility of sulfonyl and thiazolyl compounds. The ability to undergo nucleophilic displacement, engage in cyclocondensation reactions, and exhibit specific inhibitory activities against biological targets underscores the chemical versatility and potential application of these compounds in various domains (Emami & Foroumadi, 2006).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S2/c19-15(18-16-17-10-11-22-16)12-6-8-14(9-7-12)23(20,21)13-4-2-1-3-5-13/h1-11H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPLNKZVSKRHMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5619532.png)

![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]acetamide](/img/structure/B5619544.png)

![8-chloro-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5619568.png)

![[(3aS*,9bS*)-7-methoxy-2-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5619591.png)

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(2-thienylmethyl)pyrrolidin-3-yl]-4-methylpyrimidine-5-carboxamide](/img/structure/B5619615.png)

![2-methyl-N-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5619621.png)